![molecular formula C22H21NO7 B10785043 Cetocycline CAS No. 53228-00-5](/img/structure/B10785043.png)
Cetocycline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Cetocycline is synthesized through a series of chemical reactions starting from tetracycline. The synthetic route involves the modification of the tetracycline structure to enhance its antibacterial properties. The key steps include acetylation, hydroxylation, and amination reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-pressure liquid extraction and chromatographic techniques to isolate and purify the compound .
化学反应分析
Types of Reactions
Cetocycline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered antibacterial properties.
Reduction: Reduction reactions can modify the functional groups on this compound, affecting its activity.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains .
科学研究应用
Antimicrobial Properties
Efficacy Against Resistant Bacteria
Cetocycline has been shown to possess significant antimicrobial activity, particularly against aerobic gram-negative bacilli. In comparative studies, this compound demonstrated greater effectiveness than traditional tetracycline against clinical isolates of bacteria such as Escherichia coli and Klebsiella pneumoniae, while showing reduced activity against staphylococci and no activity against Pseudomonas aeruginosa . Its bactericidal action is notable at concentrations two to four times higher than the minimum inhibitory concentrations for susceptible enteric gram-negative bacteria .
Resistance Mechanisms
Recent studies indicate that this compound can overcome common resistance mechanisms observed in tetracycline-resistant bacteria. For instance, it has been identified as a potent candidate for treating urinary tract infections caused by multidrug-resistant strains. The mechanism of resistance to this compound appears to involve efflux processes, particularly in Klebsiella pneumoniae, where mutations lead to increased expression of efflux pump genes . This property makes this compound a valuable option in combating antibiotic resistance.
Case Studies
作用机制
Cetocycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the addition of new amino acids to the growing peptide chain. This mechanism is different from that of tetracycline, making this compound effective against tetracycline-resistant bacteria .
相似化合物的比较
Similar Compounds
Tetracycline: A widely used antibiotic with a similar structure but different mechanism of action.
Doxycycline: Another tetracycline derivative with a broader spectrum of activity.
Minocycline: Known for its high lipid solubility and effectiveness against a wide range of bacteria.
Uniqueness of Cetocycline
This compound is unique due to its effectiveness against tetracycline-resistant bacteria and its distinct mechanism of action. Its high lipid solubility and strong binding to bacterial ribosomes make it a valuable compound in the fight against multi-resistant pathogens .
生物活性
Cetocycline, also known as chelocardin or cetotetrine, is an atypical tetracycline antibiotic that exhibits significant biological activity against various bacterial strains, particularly those resistant to conventional tetracyclines. This article delves into the pharmacological properties, antimicrobial efficacy, and mechanisms of action of this compound, supported by relevant studies and findings.
Structural Characteristics and Pharmacokinetics
This compound is structurally related to tetracyclines but possesses unique properties that enhance its antimicrobial activity. Key pharmacokinetic features include:
- Lipid Solubility : this compound is highly lipid-soluble, with over 80% of the drug bound to serum proteins. This high solubility facilitates better uptake by susceptible bacteria compared to traditional tetracyclines .
- Serum Binding : The binding affinity to serum proteins influences its distribution and efficacy in vivo .
- Bactericidal Activity : It has been shown to be bactericidal against susceptible enteric gram-negative bacteria at concentrations two to four times higher than the minimum inhibitory concentrations (MICs) required for traditional tetracyclines .
Antimicrobial Efficacy
This compound demonstrates a broad spectrum of antibacterial activity, particularly against aerobic gram-negative bacilli. Comparative studies have shown:
- Increased Activity Against Specific Strains : this compound is more effective than tetracycline against many clinical isolates, including strains of Escherichia coli and Klebsiella pneumoniae. However, it shows reduced efficacy against staphylococci and lacks activity against Pseudomonas aeruginosa .
- Resistance-Breaking Properties : Recent studies indicate that this compound can overcome common resistance mechanisms seen in multidrug-resistant pathogens. This includes its effectiveness against strains harboring various tetracycline resistance determinants such as efflux pumps and ribosomal protection genes .
Table 1: Comparative Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Escherichia coli | 0.5 | High |
Klebsiella pneumoniae | 1.0 | Moderate |
Staphylococcus aureus | >16 | No Activity |
Pseudomonas aeruginosa | >64 | No Activity |
The mechanism by which this compound exerts its antibacterial effects involves several key processes:
- Inhibition of Protein Synthesis : Like other tetracyclines, this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thus blocking peptide elongation .
- Uptake Mechanism : The uptake of this compound into bacterial cells is facilitated by passive diffusion and active transport mechanisms, which are influenced by the proton motive force within the bacterial membrane .
Study on Urinary Tract Infections (UTIs)
A notable clinical study conducted in the 1970s evaluated this compound's effectiveness in treating UTIs caused by tetracycline-resistant organisms. The results indicated:
- Efficacy Against Resistant Strains : Patients treated with this compound showed significant improvement in symptoms and reduction in bacterial load compared to controls receiving standard treatments .
- Safety Profile : The study reported a favorable safety profile with minimal adverse effects, suggesting that this compound could be a viable alternative for treating infections caused by resistant pathogens.
属性
CAS 编号 |
53228-00-5 |
---|---|
分子式 |
C22H21NO7 |
分子量 |
411.4 g/mol |
IUPAC 名称 |
(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione |
InChI |
InChI=1S/C22H21NO7/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3/t12-,16+,22+/m0/s1 |
InChI 键 |
LUYXWZOOMKBUMB-ONJZCGHCSA-N |
手性 SMILES |
CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O |
规范 SMILES |
CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。